Ebracteolata cpd B

Antituberculosis XDR-TB Natural Product

Ebracteolata compound B (ECB), chemically designated as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, is a phenolic natural product isolated from the roots of Euphorbia ebracteolata and Euphorbia fischeriana, which are extensively used as traditional tuberculocides in Asia. It is recognized as a major active component of the marketed drug 'Jieheling Tablets' and exhibits quantifiable, differentiated activities against both drug-susceptible and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 83459-37-4
Cat. No. B158418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbracteolata cpd B
CAS83459-37-4
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1O)OC)C(=O)C)O
InChIInChI=1S/C10H12O4/c1-5-7(12)4-8(14-3)9(6(2)11)10(5)13/h4,12-13H,1-3H3
InChIKeyRFKMWWMZUHXFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ebracteolata Compound B (CAS 83459-37-4) Procurement Guide for Antituberculosis and Antiangiogenic Research


Ebracteolata compound B (ECB), chemically designated as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, is a phenolic natural product isolated from the roots of Euphorbia ebracteolata and Euphorbia fischeriana, which are extensively used as traditional tuberculocides in Asia [1]. It is recognized as a major active component of the marketed drug 'Jieheling Tablets' and exhibits quantifiable, differentiated activities against both drug-susceptible and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis [2].

Why Ebracteolata Compound B Cannot Be Substituted with Generic Acetophenones or In-Class Terpenoids


Simple acetophenone analogs and in-class diterpenoids (e.g., Jolkinolide B) fail to replicate the unique polypharmacology and selectivity profile of Ebracteolata compound B. While ECB demonstrates potent, quantitatively defined activity against XDR-TB (complete inhibitory concentration: 0.8 mg/mL) [1], many related compounds lack this critical resistance-overcoming capability. Furthermore, ECB exhibits a distinct anti-angiogenic mechanism in vivo—inhibiting only pathological, tumor-induced vessel growth without affecting normal vasculature—a characteristic not observed in broad-spectrum tyrosine kinase inhibitors like Vatalanib, nor documented for other isolated Euphorbia constituents [2]. Its well-characterized human metabolism via glucuronidation (UGT1A6/1A9) [3] further distinguishes it as a tractable scaffold for drug development, whereas the metabolic fates of many minor in-class analogs remain uncharacterized, posing significant risks for in vivo studies and procurement prioritization.

Quantitative Differentiation of Ebracteolata Compound B vs. Analogs: Antituberculosis, Antiangiogenic, and Metabolic Evidence


Superior Activity Against Extensively Drug-Resistant Tuberculosis (XDR-TB) vs. In-Class Diterpenoids

Ebracteolata compound B (ECB) demonstrates a complete inhibitory concentration of 0.8 mg/mL against XDR-TB bacillus [1], a quantifiable metric of activity against drug-resistant strains. In contrast, the structurally distinct diterpenoid Ebractenoid F from the same plant source exhibits a minimal inhibitory concentration (MIC) of 12.5 μg/mL (0.0125 mg/mL) against only the drug-susceptible M. tb H37Ra strain [2], with no data on XDR-TB activity. Similarly, Jolkinolide B, a well-known diterpenoid from E. fischeriana, has a reported MIC of 3 μg/mL (0.003 mg/mL) against M. tuberculosis H37Ra [3], again without evidence of XDR-TB activity. This establishes ECB's unique, quantitatively defined advantage for research targeting drug-resistant TB.

Antituberculosis XDR-TB Natural Product

Selective Inhibition of Pathological Angiogenesis: In Vivo Differentiation from Broad-Spectrum VEGFR Inhibitor Vatalanib

In a zebrafish/melanoma xenograft model, Ebracteolata compound B (ECB) significantly inhibited the number and length of tumor-induced subintestinal veins (p < 0.05) and the distribution of melanoma cells (p < 0.05) [1]. Crucially, a direct head-to-head comparison with Vatalanib (PTK787), a broad-spectrum VEGFR inhibitor, revealed that 'unlike vatalanib, ECB only inhibited melanoma-induced abnormal and excessive growth of blood vessels in xenografts' [2]. This indicates a selective anti-angiogenic mechanism that spares normal vasculature, a key differentiator for reducing potential toxicity. The mechanism was linked to the downregulation of vegfr2 and vegfr3 mRNA expression [3].

Anti-angiogenesis Melanoma Zebrafish Model

Characterized Human Glucuronidation Pathway Provides Predictable Pharmacokinetic Scaffold

Ebracteolata compound B (ECB) undergoes extensive characterization of its human metabolism, identifying glucuronidation as the major clearance pathway [1]. In human liver microsomes, the formation of a monoglucuronide metabolite was predominant, with the reaction catalyzed primarily by UGT1A6 and UGT1A9 isoenzymes [2]. Kinetic analysis revealed that glucuronidation by UGT1A6 followed Michaelis-Menten kinetics, while UGT1A9 exhibited substrate inhibition [3]. In contrast, the oxidative metabolism via CYP3A4 was a minor pathway [4]. This detailed metabolic map is absent for many related Euphorbia diterpenoids (e.g., Jolkinolide B, Ebracteolatanolides), which lack comparable human in vitro ADME data, introducing significant uncertainty for their use in in vivo models or drug development.

Drug Metabolism Pharmacokinetics ADME

Distinct Hepatocellular Cytotoxicity Profile Compared to Structurally Related Phloroglucinol Derivatives

While Ebracteolata compound B (ECB) has reported antituberculosis and anti-angiogenic activities, its cytotoxic profile against human hepatoma cells provides a key point of differentiation from structurally related phloroglucinol derivatives like Ebracteolatain B (EB). In an MTT assay using HepG2 cells, Ebracteolatain B exhibited an IC50 of 31.72 μg/mL [1]. In contrast, a homologous compound of ECB (2,4-dihydroxy-6-methoxyl-methylene-3-methylacetophenone) demonstrated a markedly more potent and selective activity against human HeLa-60 tumor cells with an IC50 of 0.095 μg/mL (0.95 × 10⁻¹ μg/mL) [2]. This ~300-fold difference in potency highlights that subtle structural modifications within this compound class can lead to dramatically divergent biological activities, underscoring that in-class compounds are not interchangeable and that ECB's specific scaffold is associated with a unique potency profile distinct from other isolated Euphorbia constituents.

Cytotoxicity Hepatoma Apoptosis

High-Impact Research and Industrial Applications for Ebracteolata Compound B (ECB)


Antituberculosis Drug Discovery: Lead Compound for XDR-TB Programs

Researchers focused on developing new therapies for extensively drug-resistant tuberculosis (XDR-TB) should prioritize ECB as a lead scaffold. The quantifiable complete inhibitory concentration of 0.8 mg/mL against XDR-TB bacillus [1] provides a validated starting point for medicinal chemistry optimization, a data point unavailable for related in-class compounds like Jolkinolide B or Ebractenoid F. Furthermore, ECB's status as a major active component of the marketed drug 'Jieheling Tablets' [2] provides a foundation of traditional use and preliminary clinical context that can accelerate translational research.

Angiogenesis Research: A Tool Compound for Selective VEGFR Pathway Modulation

For studies investigating tumor angiogenesis and vascular normalization, ECB serves as a unique tool compound due to its direct head-to-head differentiation from Vatalanib. Its ability to inhibit only pathological, melanoma-induced vessel growth in a zebrafish xenograft model, while sparing normal vasculature [3], makes it invaluable for dissecting the signaling pathways that govern selective anti-angiogenesis. This property is crucial for developing next-generation anti-angiogenic agents with improved safety profiles compared to current, less selective VEGFR inhibitors.

Pharmacokinetic and ADME Studies: A Characterized Scaffold for In Vivo Research

Investigators planning in vivo efficacy or toxicity studies can proceed with greater confidence using ECB due to its well-defined human metabolic profile. The identification of glucuronidation (UGT1A6/1A9) as the major clearance pathway and CYP3A4-mediated oxidation as a minor route [4] allows for rational prediction of drug-drug interactions and the selection of appropriate preclinical species. This detailed ADME characterization, which is absent for most other Euphorbia-derived compounds, significantly de-risks research investment and enhances the reproducibility and interpretability of in vivo data.

Natural Product Sourcing and Quality Control in Herbal Medicine

For quality control and standardization of Euphorbia ebracteolata and Euphorbia fischeriana herbal materials, ECB is a preferred chemical marker. Its content has been shown to vary significantly with processing methods, such as temperature changes during preparation [5], making it a sensitive indicator of material quality and consistency. Procuring high-purity ECB (>98%) as an analytical standard is essential for developing robust HPLC methods to authenticate plant material and ensure batch-to-batch reproducibility in herbal product manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ebracteolata cpd B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.